1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-6-11(9(2)20-8)12-17-18-14(21-12)16-13(19)15-7-10-4-3-5-22-10/h3-6H,7H2,1-2H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLMJLINOUZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic structure that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, an oxadiazole moiety, and a thiophene group. The structural formula can be represented as follows:
This configuration contributes to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives demonstrate activity against resistant strains of Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in combating bacterial infections .
Case Study: Antimicrobial Efficacy
A specific derivative related to the compound showed promising results against M. tuberculosis, with a minimum inhibitory concentration (MIC) demonstrating effectiveness against both wild-type and monoresistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. In vitro tests have demonstrated that compounds with similar structures exhibit antiproliferative effects on several cancer cell lines, including breast (MCF-7), colon (HCT116), and glioblastoma (U87 MG) cells.
Table 1: Antiproliferative Activity of Related Compounds
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within cells, potentially inhibiting key enzymes involved in cell proliferation or inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Variations in substituents on the oxadiazole or thiophene moieties can significantly influence their biological properties. For example, modifications to the thiophene ring have been shown to enhance anticancer activity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
